molecular formula C10H12N2O3S B366449 1-isopropyl-1H-benzimidazole-2-sulfonic acid CAS No. 378764-49-9

1-isopropyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B366449
M. Wt: 240.28g/mol
InChI Key: ZSZNPVDVEUJQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a compound with the molecular formula C10H12N2O3S . It is a glutamate racemase (GR) inhibitor and is considered a promising candidate for developing antibacterial drugs .


Synthesis Analysis

The compound can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .


Molecular Structure Analysis

The molecular weight of 1-isopropyl-1H-benzimidazole-2-sulfonic acid is 240.28 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) on benzimidazole compounds, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, discusses their preparation procedures, properties, and the formation of complex compounds. This research highlights the versatility of benzimidazole compounds in forming various chemical structures and their potential applications in spectroscopy, magnetic properties, and electrochemical activity, suggesting a wide range of scientific and industrial applications for these compounds (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) explore the antioxidant capacity of benzimidazole derivatives through ABTS/PP decolorization assays. This study elucidates the reaction pathways underlying these assays and discusses the specificity and relevance of oxidation products, highlighting the importance of benzimidazole compounds in developing antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Anticancer Potential

Research on benzimidazole hybrids for anticancer potential reveals that these compounds, due to their structural resemblance to naturally occurring nitrogenous bases like purine, exhibit a broad range of biological activities. Akhtar et al. (2019) discuss the design strategies and mechanisms through which benzimidazole derivatives act as anticancer agents, including intercalation with DNA, inhibition of topoisomerases, and tubulin assembly, underscoring the scaffold's significance in developing targeted cancer therapies (Akhtar et al., 2019).

Therapeutic Potential

Babbar, Swikriti, and Arora (2020) review the therapeutic potential of benzimidazole, highlighting its application in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant activities. This versatility demonstrates the benzimidazole nucleus's role in the development of new therapeutic compounds, suggesting a promising area for further research and drug development (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZNPVDVEUJQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-benzimidazole-2-sulfonic acid

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